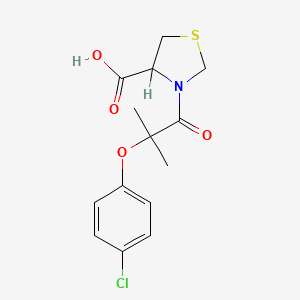
Timofibrate
描述
替莫法贝是一种噻唑烷衍生物,由意大利Italchemi S.p.A.-Istituto Chimico Farmaceutico公司获得专利。 它以其抗动脉粥样硬化、降胆固醇和保护肝脏的特性而闻名 . 替莫法贝的分子式为C14H16ClNO4S,分子量为329.799 .
准备方法
合成路线和反应条件: 替莫法贝的合成涉及4-氯苯甲酰氯与2-巯基乙酸反应生成2-(4-氯苯甲酰硫)乙酸。 然后在碱存在下,该中间体与氯乙酸乙酯环化生成替莫法贝 .
工业生产方法: 替莫法贝的工业生产遵循类似的合成路线,但规模更大。 反应条件经过优化,以确保高产率和高纯度。 该过程涉及使用大型反应器、精确的温度控制和高效的纯化技术分离最终产品 .
化学反应分析
反应类型: 替莫法贝会发生各种化学反应,包括:
氧化: 替莫法贝可以被氧化形成亚砜和砜。
还原: 替莫法贝的还原会导致硫醇的形成。
取代: 替莫法贝可以发生亲核取代反应,特别是在氯基团上。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 在碱性条件下可以使用胺和硫醇等亲核试剂。
主要产品:
氧化: 亚砜和砜。
还原: 硫醇。
取代: 取代的噻唑烷衍生物。
科学研究应用
替莫法贝具有广泛的科学研究应用:
化学: 用作研究噻唑烷衍生物及其反应性的模型化合物。
生物学: 研究其对脂代谢和肝功能的影响。
医学: 探索其在治疗高脂血症和动脉粥样硬化中的潜力。
工业: 用于开发针对胆固醇和脂类疾病的药物.
作用机制
替莫法贝通过激活过氧化物酶体增殖物激活受体α(PPARα)发挥其作用。 这种激活会导致脂解增加、脂蛋白脂肪酶活化和载脂蛋白C-III减少。 这些作用导致低密度脂蛋白胆固醇和甘油三酯水平降低,而高密度脂蛋白胆固醇水平升高 .
类似化合物:
非诺贝特: 另一种用于治疗高脂血症的贝特类药物。
氯贝特: 一种较早的贝特类药物,具有类似的降脂作用。
吉非贝齐: 一种用于降低甘油三酯水平的贝特类药物。
比较:
替莫法贝与非诺贝特: 两种化合物均激活PPARα,但替莫法贝具有额外的保护肝脏的特性。
替莫法贝与氯贝特: 与氯贝特相比,替莫法贝更有效,副作用更少。
替莫法贝与吉非贝齐: 替莫法贝的作用范围更广,影响胆固醇和甘油三酯水平.
替莫法贝以其独特地结合降脂和保护肝脏的作用而脱颖而出,使其成为治疗脂类疾病和肝病的宝贵化合物。
相似化合物的比较
Fenofibrate: Another fibric acid derivative used to treat hyperlipidemia.
Clofibrate: An older fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: A fibric acid derivative used to reduce triglyceride levels.
Comparison:
Timofibrate vs. Fenofibrate: Both compounds activate PPARα, but this compound has additional liver-protecting properties.
This compound vs. Clofibrate: this compound is more potent and has fewer side effects compared to Clofibrate.
This compound vs. Gemfibrozil: this compound has a broader spectrum of action, affecting both cholesterol and triglyceride levels.
This compound stands out due to its unique combination of lipid-lowering and liver-protecting effects, making it a valuable compound in the treatment of lipid disorders and liver diseases.
属性
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)16-8-21-7-11(16)12(17)18/h3-6,11H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOWCXXECLALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CSCC1C(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021601, DTXSID00867059 | |
| Record name | Timofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-54-0 | |
| Record name | Timofibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIMOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P20FW39R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















